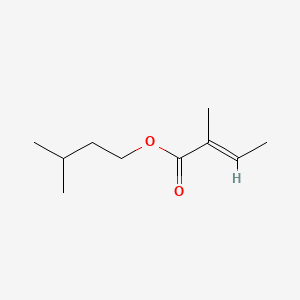

Isoamyl tiglate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoamyl tiglate can be synthesized through the esterification reaction between tiglic acid and 3-methyl-1-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Isoamyl tiglate undergoes hydrolysis under acidic or basic conditions, yielding tiglic acid and isoamyl alcohol.

Acid-Catalyzed Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), the ester undergoes reversible hydrolysis:

This reaction follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .

Base-Promoted Saponification

Under alkaline conditions (e.g., NaOH), hydrolysis is irreversible, producing a carboxylate salt:

The reaction is highly exothermic and proceeds via deprotonation of the nucleophilic hydroxide ion .

Oxidation Reactions

The α,β-unsaturated ester group in this compound renders it susceptible to oxidation.

Atmospheric Oxidation

Theoretical studies on analogous esters (e.g., isoamyl acetate) suggest that this compound reacts with atmospheric OH radicals and Cl atoms via hydrogen abstraction or addition pathways :

-

OH Radical Initiation :

-

Cl Atom Initiation :

Chemical Oxidation

In the presence of Mn- or Ir-based catalysts and oxidants (e.g., H₂O₂, TBHP), the tiglate moiety may undergo epoxidation or ketonization. For example:

Such reactions are metal-dependent, with Mn(IV) complexes favoring radical pathways (>90% retention of stereochemistry) .

Metabolic Pathways

In biological systems, this compound is metabolized via enzymatic hydrolysis (e.g., esterases) into tiglic acid and isoamyl alcohol. Further transformations include:

-

Oxidation : Isoamyl alcohol is converted to isovaleric acid via alcohol dehydrogenase .

-

Conjugation : Tiglic acid may undergo glucuronidation or sulfation for excretion .

Reaction with Nucleophiles

The α,β-unsaturated ester can participate in Michael additions. For example, reaction with amines yields β-amino esters:

This reactivity is exploited in synthetic applications to generate functionalized derivatives .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into volatile fragments, including:

-

Tiglic acid anhydride

-

Isobutene

-

CO₂

Thermogravimetric analysis (TGA) shows onset decomposition at 204°C .

Table 1: Kinetic Parameters for Atmospheric Degradation

| Oxidant | Rate Constant (298 K, cm³ molecule⁻¹ s⁻¹) | Dominant Pathway |

|---|---|---|

| OH Radical | H-abstraction (α-C–H) | |

| Cl Atom | Addition to double bond |

Table 2: Hydrolysis Conditions and Products

| Condition | Catalyst | Products | Yield (%) |

|---|---|---|---|

| Acidic | H₂SO₄ | Tiglic acid + Isoamyl alcohol | ~70 |

| Basic | NaOH | Sodium tiglate + Isoamyl alcohol | >95 |

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

Overview:

Isoamyl tiglate is primarily recognized for its use as a flavoring agent due to its pleasant fruity aroma reminiscent of bananas and pears. It is commonly utilized in the food and beverage industry to enhance the sensory profile of products.

Case Study:

A study conducted on various esters indicated that this compound significantly contributes to the flavor profile of certain fermented beverages. The fermentation process involving specific yeast strains, such as Saprochaete suaveolens, has been shown to produce this compound in notable quantities, enhancing the overall flavor complexity of the final product .

Production Data:

- Yeast Strain: Saprochaete suaveolens

- Medium: YNB-glucose supplemented with isoleucine

- This compound Production: Up to 113 mg/l during fermentation .

| Yeast Strain | Medium Composition | This compound Yield (mg/l) |

|---|---|---|

| Saprochaete suaveolens | YNB-glucose + Isoleucine | 113 |

Biochemical Applications

Overview:

In biochemical research, this compound serves as a substrate in various metabolic pathways. Its synthesis and degradation provide insights into ester biosynthesis and enzymatic activities in yeast.

Research Findings:

Research indicates that this compound can be produced via the β-oxidation pathway from branched-chain amino acids like isoleucine. This metabolic route highlights the potential for using this compound in studies focusing on yeast metabolism and flavor compound production .

Industrial Applications

Overview:

Beyond food applications, this compound finds utility in several industrial processes, particularly in the production of fragrances and cosmetics.

Applications:

- Fragrance Industry: Used for its fruity scent in perfumes and scented products.

- Cosmetics: Incorporated into formulations for its pleasant aroma and potential skin benefits.

Chemical Properties and Safety

Chemical Properties:

- Molecular Weight: 170.25 g/mol

- CAS Number: 66917-62-2

- Structure: this compound features a branched-chain structure contributing to its unique sensory properties .

Safety Data:

While this compound is generally recognized as safe (GRAS) for use in food products, it is essential to adhere to regulatory guidelines regarding its concentration in consumables to ensure consumer safety.

Mecanismo De Acción

The mechanism of action of isoamyl tiglate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound interacts with membrane lipids and proteins, causing structural and functional disruptions .

Comparación Con Compuestos Similares

Isoamyl acetate: Known for its banana-like aroma, isoamyl acetate is another ester used in the flavors and fragrances industry.

Isoamyl butyrate: This compound has a fruity aroma and is used similarly in flavoring applications.

Isoamyl propionate: With a sweet, fruity scent, isoamyl propionate is also used in the fragrance industry.

Uniqueness of Isoamyl Tiglate: this compound stands out due to its unique combination of fruity, herbaceous, and wine-like aroma, which is not commonly found in other esters. This distinct scent profile makes it particularly valuable in creating complex fragrance compositions .

Actividad Biológica

Isoamyl tiglate, an ester derived from isoamyl alcohol and tiglic acid, has garnered interest for its potential biological activities, including antimicrobial, antioxidant, and possibly anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is characterized by its fruity aroma and is often used in flavoring and fragrance applications. Its chemical structure allows it to participate in various biochemical interactions, which are crucial for its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and related compounds:

- Minimum Inhibitory Concentration (MIC) : In a study examining essential oils containing this compound, the MIC values against various bacteria were reported. For instance, Gram-positive bacteria like Staphylococcus aureus exhibited MIC values higher than 454.5 µL/mL, indicating limited efficacy against these pathogens .

- Case Study : A comparative analysis of essential oils from different species showed that while some oils demonstrated significant antibacterial activity, this compound's effectiveness was moderate. The essential oil of Helichrysum italicum, for example, showed low activity against tested bacteria but highlighted the potential for synergistic effects when combined with other compounds .

| Bacterial Strain | MIC (µL/mL) |

|---|---|

| Staphylococcus aureus | >454.5 |

| Escherichia coli | >454.5 |

Antioxidant Activity

Antioxidant properties are critical for evaluating the health benefits of compounds like this compound:

- DPPH Scavenging Activity : this compound has been shown to exhibit antioxidant activity through DPPH radical scavenging assays. While specific SC50 values for this compound were not detailed in the studies reviewed, related compounds demonstrated varying degrees of efficacy, suggesting that this compound may also possess moderate antioxidant capabilities .

- Comparative Analysis : In a study assessing the antioxidant potential of various essential oils, those containing isoamyl derivatives often showed SC50 values indicating moderate activity compared to stronger antioxidants like Trolox .

| Compound | SC50 (μg/mL) |

|---|---|

| This compound | Not specified |

| Trolox | 420 ± 20 |

The biological activities of this compound can be attributed to various mechanisms:

- Antimicrobial Mechanism : The antimicrobial effect is likely due to the disruption of bacterial cell membranes and interference with metabolic processes. This compound's structure allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Antioxidant Mechanism : The antioxidant activity is primarily through the scavenging of free radicals, thereby preventing oxidative stress which is implicated in various diseases.

Case Studies

- Essential Oils and this compound : A study on the essential oil composition from Tanacetum species indicated that compounds similar to this compound exhibited significant antibacterial and cytotoxic activities. The findings suggest that this compound could play a role in enhancing the efficacy of these oils against pathogenic microorganisms .

- Fermentation Studies : Research involving Saprochaete suaveolens demonstrated that this compound production was linked to the catabolism of isoleucine via β-oxidation pathways. This indicates a metabolic basis for its synthesis and potential biological roles in fermentation processes .

Propiedades

IUPAC Name |

3-methylbutyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARFDQHJMNVNLE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885838 | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41519-18-0 | |

| Record name | Isoamyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41519-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041519180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.